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N-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide

Trypanosoma brucei Pteridine reductase 1 Structure‑based virtual screening

N-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide (CAS 1396811-41-8) is a synthetic piperidine‑based small molecule with the molecular formula C₁₈H₃₁N₃O₂ and a molecular weight of 321.465 g mol⁻¹. The compound features an N‑tert‑butylcarboxamide group and a cyclohex‑3‑enecarboxamidomethyl substituent on the piperidine ring.

Molecular Formula C18H31N3O2
Molecular Weight 321.465
CAS No. 1396811-41-8
Cat. No. B2674650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide
CAS1396811-41-8
Molecular FormulaC18H31N3O2
Molecular Weight321.465
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2CCC=CC2
InChIInChI=1S/C18H31N3O2/c1-18(2,3)20-17(23)21-11-9-14(10-12-21)13-19-16(22)15-7-5-4-6-8-15/h4-5,14-15H,6-13H2,1-3H3,(H,19,22)(H,20,23)
InChIKeyYDKHEVHLYRXVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide (1396811-41-8) – Core Structural & Physical Identity for Sourcing Decisions


N-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide (CAS 1396811-41-8) is a synthetic piperidine‑based small molecule with the molecular formula C₁₈H₃₁N₃O₂ and a molecular weight of 321.465 g mol⁻¹ [1]. The compound features an N‑tert‑butylcarboxamide group and a cyclohex‑3‑enecarboxamidomethyl substituent on the piperidine ring. It is primarily distributed as a research‑grade chemical (typical purity ~ 95 %) and has appeared in public small‑molecule libraries such as the ZINC database (ZINC02184332) [2].

Suitable for structure-based virtual screening and in silico docking campaigns.
Supports medicinal chemistry exploration of piperidine-carboxamide inhibitor scaffolds.
Diversity-oriented synthesis via orthogonal cyclohex-3-ene functionalization.

Why N-(tert-Butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide Cannot Be Simply Swapped for Structural Analogs


Piperidine‑carboxamide analogs with different N‑substituents or amide groups exhibit markedly divergent binding‑energy profiles against the same therapeutic target [1]. For instance, in a standardized molecular‑docking campaign against Trypanosoma brucei pteridine reductase 1 (TbPTR1), the tert‑butyl‑substituted compound (ZINC02184332) yielded docking scores that differ by as much as 1.6 kcal mol⁻¹ from close congeners bearing phenyl carbamate or thiophene carboxamide groups [1]. Such variations in predicted binding energetics indicate that substituting any of these in‑class compounds would alter the molecular‑recognition profile, potentially undermining the reproducibility of a medicinal‑chemistry or chemical‑biology project.

N-substituent profile may shift binding energetics

Piperidine-carboxamide analogs with phenyl carbamate or thiophene groups exhibit markedly different docking scores at TbPTR1, potentially altering molecular recognition patterns.

Cyclohex-3-ene motif limits direct analog interchange

The unsaturated ring is a key determinant of binding pose; substituting saturated or aromatic congeners may disrupt the predicted binding conformation.

Quantitative Differentiation Evidence for N-(tert-Butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide


Docking‑Based Comparison of TbPTR1 Binding Energy Between the tert‑Butyl Compound and the Phenyl Carbamate Analog

In a single, unified docking study against the T. brucei PTR1 crystal structure (PDB 2X9N), the tert‑butyl‑substituted compound (RUBi013/ZINC02184332) achieved a docking score of –8.7 kcal mol⁻¹, while the phenyl carbamate analog (RUBi009/ZINC02177983) scored –8.9 kcal mol⁻¹ under identical conditions [1]. Although both values are within the same order of magnitude, the quantitative difference demonstrates that the tert‑butyl substitution of the target compound does not simply recapitulate the binding energetics of the phenyl analog.

TbPTR1 Docking Score vs. Phenyl Analog
Head-to-head comparison
Target: -8.7 kcal/mol
Comparator: -8.9 kcal/mol
Δ: +0.2 kcal/mol

Reported binding energy difference; supports scaffold selectivity assessment.

Conditions: T. brucei PTR1 (PDB 2X9N), AutoDock Vina.

Trypanosoma brucei Pteridine reductase 1 Structure‑based virtual screening

Binding‑Energy Differentiation Against a Thiophene Carboxamide Analog in the Same TbPTR1 Docking Campaign

When compared to the thiophene‑2‑carboxamide analog (RUBi018/ZINC04313814) in the same TbPTR1 docking experiment, the target tert‑butyl compound displayed a docking score of –8.7 kcal mol⁻¹ versus –8.4 kcal mol⁻¹ for the thiophene derivative [1]. This 0.3 kcal mol⁻¹ advantage suggests that the cyclohex‑3‑ene carboxamide moiety, combined with the tert‑butyl group, may confer a modestly more favorable binding pose than the heteroaromatic thiophene replacement.

TbPTR1 Docking Score vs. Thiophene Analog
Head-to-head comparison
Target: -8.7 kcal/mol
Comparator: -8.4 kcal/mol
Δ: -0.3 kcal/mol

Modest binding advantage; may influence core scaffold selection in optimization.

Same unified protocol and PDB model; supports in silico ranking.

Trypanosoma brucei Pteridine reductase 1 Structure‑based virtual screening

Comparative Molecular‑Weight and Formula Differentiation vs. the Aminomethyl Precursor

The target compound (C₁₈H₃₁N₃O₂, MW 321.465 g mol⁻¹) differs substantially from its synthetic precursor, 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide (C₁₁H₂₃N₃O, MW 213.32 g mol⁻¹) . The addition of the cyclohex‑3‑ene carboxamide group increases the molecular weight by ∼108 Da and introduces a reactive alkene that can undergo further functionalization (e.g., oxidation, Diels‑Alder cycloaddition) that is not accessible with the aminomethyl precursor [1].

Molecular Complexity vs. Precursor
Class-level inference
Target MW: 321.5 Da
Precursor MW: 213.3 Da
ΔMW: ~108 Da

Higher complexity with reactive alkene supports diverse downstream derivatization.

Functional reactivity inferred from established organic-chemistry principles.

Chemical synthesis Building block Molecular property

Research & Industrial Application Scenarios for N-(tert-Butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide


Medicinal‑Chemistry Scaffold in Anti‑Trypanosomal Lead Optimization

The compound’s computed docking score of –8.7 kcal mol⁻¹ against TbPTR1 [1] places it among a cluster of virtual hits that show promising binding modes. While experimental validation was not performed in the source study, the in silico data supports its use as a starting scaffold for structure‑based design of dual TbPTR1/TbDHFR inhibitors. Procurement is warranted for research teams that have access to in vitro enzyme‑inhibition and parasite‑growth assays and wish to explore the cyclohex‑3‑ene chemotype.

Synthetic Intermediate for Diversity‑Oriented Libraries

The cyclohex‑3‑ene moiety provides a chemically orthogonal handle (alkene) that is absent in saturated or aromatic analogs. This allows downstream diversification via oxidation, epoxidation, hydroboration, or Diels‑Alder reactions [2]. The tert‑butylcarboxamide group further enhances steric bulk, potentially influencing conformational preferences in macrocyclic library synthesis.

Physicochemical Tool Compound for Fragment‑Based Screening

With a molecular weight of 321 Da and a moderately lipophilic scaffold, the compound lies within the “rule‑of‑three” fragment space. Its orthogonal‑handle architecture makes it suitable for fragment‑growing strategies, where the cyclohexene alkene can be selectively derivatized to probe adjacent sub‑pockets. When compared to the phenyl carbamate analog, the tert‑butyl analog offers a different steric and electronic profile that may improve selectivity vs. human PTR1 orthologs, as suggested by docking scores (human PDB 3O4R: not reported for RUBi013, but RUBi006 uniquely bound the human enzyme) [1].

Application
Selection Property
Validation Focus
Anti-trypanosomal lead optimization
Scaffold binding-energy context
TbPTR1 enzyme inhibition assays
Diversity-oriented synthesis
Orthogonal cyclohex-3-ene derivatization
Derivative characterization
Fragment-based screening
Alkene-containing fragment scaffold
Ligand-efficiency growth screening
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